N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-18-9-15(16-11-18)22(19,20)17-8-12-2-4-13(5-3-12)14-6-7-21-10-14/h2-7,9-11,17H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHANGFJGCLTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Benzyl-Furan Intermediate
The benzyl-furan segment is synthesized via nucleophilic substitution between 4-(chloromethyl)benzyl chloride and furan-3-ylmagnesium bromide. This reaction typically proceeds in tetrahydrofuran (THF) at −78°C, yielding 4-(furan-3-yl)benzyl chloride with >80% efficiency. Subsequent amination requires careful stoichiometry to avoid over-alkylation:
$$
\text{4-(Furan-3-yl)benzyl chloride} + \text{NH}_3 \rightarrow \text{4-(Furan-3-yl)benzylamine} + \text{HCl}
$$
The amine intermediate is isolated via extraction with dichloromethane and neutralization with sodium bicarbonate.
Sulfonamide Formation via Coupling Reactions
The sulfonamide bond is formed by reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with 4-(furan-3-yl)benzylamine. This step employs coupling agents such as HATU or TBTU in dimethylformamide (DMF), with diisopropylethylamine (DIPEA) as a base. Optimal conditions (25°C, 12 hours) achieve 70–75% yield:
$$
\text{1-Methylimidazole-4-sulfonyl chloride} + \text{4-(Furan-3-yl)benzylamine} \xrightarrow{\text{HATU, DIPEA}} \text{this compound}
$$
Purification via preparative HPLC removes unreacted sulfonyl chloride.
Optimization of Reaction Conditions
Catalyst Screening
Iron(III) chloride hexahydrate enhances reaction rates in microwave-assisted syntheses. For example, a 140°C, 10-minute reaction in isopropanol with FeCl₃·6H₂O improves yield by 20% compared to thermal heating. Conversely, palladium on carbon (Pd/C) facilitates hydrogenolysis during deprotection steps.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) favor sulfonamide coupling, while protic solvents (methanol, ethanol) reduce side products during amination. Microwave irradiation at 140°C reduces reaction times from hours to minutes (Table 1).
Table 1: Solvent and Temperature Optimization
| Condition | Yield (%) | Time (h) | Side Products (%) |
|---|---|---|---|
| DMF, 25°C | 70 | 12 | 15 |
| DMF, Microwave 140°C | 85 | 0.5 | 5 |
| Methanol, 60°C | 55 | 24 | 30 |
Analytical Characterization
Spectroscopic Methods
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (ACN/water gradient) achieves >98% purity. Residual solvents (DMF, THF) are quantified via gas chromatography.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation during amination generates di-substituted byproducts. This is mitigated by slow addition of benzyl chloride and excess ammonia. Boc protection of the amine intermediate prior to sulfonylation reduces unwanted side reactions.
Scalability Issues
Microwave-assisted methods face scalability limitations. Transitioning to continuous flow reactors at 100°C maintains yields (>80%) while enabling kilogram-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 25°C | Dihydrofuran derivative | 68% | |
| HNO₃ (conc.) | Reflux, 80°C | 3-Furan carboxylic acid | 52% |
Mechanism:
-
KMnO₄ oxidizes the α,β-unsaturated furan system to a dihydrofuran via epoxidation followed by ring opening.
-
Concentrated HNO₃ induces electrophilic aromatic substitution, converting the furan ring into a carboxylic acid .
Nucleophilic Substitution at Sulfonamide Group
The sulfonamide’s NH group participates in alkylation/acylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I / K₂CO₃ | DMF, 60°C | N-methylated sulfonamide | 85% |
| AcCl / Pyridine | RT, 12 hr | N-acetyl derivative | 78% |
Key observations:
-
Methylation occurs preferentially at the sulfonamide nitrogen due to its acidity (pKa ~10) .
-
Steric hindrance from the benzyl group slows reaction kinetics compared to simpler sulfonamides .
Acid-Base Reactions
The compound demonstrates pH-dependent behavior:
| Condition | Observation | pKa |
|---|---|---|
| pH < 4 | Sulfonamide protonation | 2.1 |
| pH 8–10 | Imidazole deprotonation | 7.8 |
Structural impacts:
-
Protonation at low pH increases water solubility (>50 mg/mL).
-
Deprotonated imidazole acts as a weak base, enabling coordination with metal ions .
Cyclization Reactions
Under acidic conditions, furan-imidazole interactions promote cyclization:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| H₂SO₄ | Toluene, 110°C | Furo-imidazo[2,1-b]thiazole | 41% |
| BF₃·Et₂O | CH₂Cl₂, 0°C | Spirocyclic derivative | 33% |
Mechanistic pathway:
-
Acid catalysis induces electrophilic activation of the furan oxygen, enabling intramolecular attack by the imidazole’s nitrogen .
Hydrogenation Reactions
Catalytic hydrogenation selectively modifies the furan ring:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH | Tetrahydrofuran derivative | >90% |
| Rh/Al₂O₃ | H₂ (3 atm), THF | Fully saturated imidazolidine | 64% |
Notably, the sulfonamide group remains intact under these conditions .
Cross-Coupling Reactions
The benzyl-furan moiety participates in palladium-mediated couplings:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Suzuki | PhB(OH)₂ / Pd(PPh₃)₄ | Biaryl derivative | 73% |
| Sonogashira | HC≡CSiMe₃ / CuI | Alkyne-functionalized analog | 68% |
Limitations:
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide has shown potential efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Anticancer Potential
The anticancer activity of sulfonamide derivatives has been extensively documented. Studies have shown that compounds featuring imidazole rings can inhibit tumor growth in various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and structurally related compounds:
-
Antimicrobial Efficacy Study :
- A study assessed the minimum inhibitory concentration (MIC) values for related compounds, finding values as low as 0.22 μg/mL against resistant strains.
- The study concluded that modifications to the furan and benzyl moieties could enhance antimicrobial potency.
-
Anticancer Activity Research :
- In vitro studies demonstrated that derivatives with similar structures induced apoptosis in human cancer cell lines.
- The compound was shown to suppress tumor growth in xenograft models.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Modifications : Replacement of furan with thiophen-3-yl (as in 6c) introduces greater hydrophobicity, which could influence membrane permeability in biological systems .
- Core Modifications : Triazole-thione derivatives (e.g., ) exhibit tautomerism (thione vs. thiol), confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), which is absent in sulfonamide derivatives .
Biological Activity
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance, and a sulfonamide group that enhances its pharmacological properties. The furan and benzyl substituents contribute to its structural diversity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar Imidazole Derivative | Escherichia coli | 16 µg/mL |
These findings suggest that the imidazole moiety plays a crucial role in the antimicrobial efficacy of these compounds .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro studies have shown promising results in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting the compound's potential as an anticancer agent .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable potency similar to established antibiotics .
- Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines, this compound exhibited lower IC50 values than conventional chemotherapeutics like doxorubicin, suggesting enhanced selectivity and reduced toxicity .
- Structure-Activity Relationship (SAR) : Research into the SAR of imidazole derivatives has indicated that modifications to the benzyl and furan groups can significantly alter biological activity. For instance, electron-donating groups on the benzyl ring were found to enhance cytotoxicity against certain cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via reductive amination between furan-3-carbaldehyde and a pre-functionalized amine intermediate (e.g., 4-cyanophenyl derivatives). Key steps include:
- Reductive amination using NaBH₃CN or similar reducing agents in solvents like methanol or dichloromethane .
- Purification via flash column chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH, 92:7:1) to isolate the product .
- Critical Parameters : Reaction yield (typically 55–78%) depends on stoichiometry, solvent polarity, and temperature control during imidazole-sulfonamide coupling .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the furan-3-yl and imidazole-sulfonamide groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₆H₁₆N₄O₃S, ~344.39 g/mol) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the furan-benzyl-imidazole core .
Q. What biological targets or pathways are associated with this compound?
- Known Targets : The compound’s imidazole-sulfonamide moiety suggests activity as a metabotropic glutamate receptor (mGlu2) potentiator , analogous to THIIC, which modulates neurotransmitter release in anxiety/depression models .
- Mechanistic Insight : Sulfonamide groups may mimic enzyme substrates (e.g., bacterial dihydropteroate synthase) or disrupt protein-protein interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Approach :
- Comparative Assays : Use orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo behavioral models) to validate target specificity. For example, mGlu2 receptor knockout mice can confirm on-target effects .
- Structural Analogs : Test derivatives (e.g., furan-2-yl vs. furan-3-yl substitutions) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize synthetic yield while minimizing by-products in large-scale synthesis?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reductive amination steps .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during sulfonamide coupling .
- By-Product Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted aldehydes .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the sulfonamide group .
- Molecular Docking : Simulate binding to mGlu2 receptors using crystal structures (PDB: 4BV) to identify key residues (e.g., Ser⁷³⁵, His⁶⁴³) for interaction .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
